molecular formula C8H5ClF2N2 B1369632 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole CAS No. 847615-28-5

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Cat. No.: B1369632
CAS No.: 847615-28-5
M. Wt: 202.59 g/mol
InChI Key: XKSUDTNRLIXEFE-UHFFFAOYSA-N
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Description

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core substituted with chloromethyl and difluoro groups. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can bind to DNA, potentially affecting gene expression and cellular function .

Cellular Effects

The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting the cell cycle . Furthermore, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can affect mitochondrial function, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA . This reactivity is crucial for its ability to modulate biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential toxicity .

Transport and Distribution

The transport and distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can influence its ability to interact with biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
  • 2-(bromomethyl)-5,6-difluoro-1H-benzimidazole
  • 2-(chloromethyl)-5,6-dichloro-1H-benzimidazole

Uniqueness

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The difluoro substitution enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUDTNRLIXEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592505
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847615-28-5
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1 g of 3,4-difluoro-1,2-phenylenediamine (6.94 mmol) and 0.983 g of chloro-acetic acid (10.41 mmol, 1.5 eq) in 13 mL of 4N aqueous HCl was heated to 100° C. for 3 h. The mixture was poured onto ice (10 g), neutralized by the addition of NH4OH and extracted with three 30 mL portions of ethyl acetate. The organic extracts were combined and dried over Na2SO4, filtered and concentrated by rotary evaporation to give 1.28 g of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole as a brown solid. 1H NMR (300 MHz, CDCl3/CD3OD): δ 7.30-7.25 (m, 2H), 4.68 (s, 2H); MS (ESI): Calcd m/z for C8H5ClF2N2.H+=203.1. Found m/z=203.2/205.2 [(M+1)+/(M+3)+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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